Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is converted into an ethyl ester.
The reaction conditions for each step vary, but typically involve the use of solvents such as dichloromethane, and reagents like bromine, di-tert-butyl dicarbonate, and ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative, while deprotection with TFA would yield the free amine .
Scientific Research Applications
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the Boc-protected amino group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a phenylthio group instead of a Boc-protected amino group.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of a furo[3,2-b]pyridine core.
Uniqueness
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate is unique due to its combination of a bromine atom, a Boc-protected amino group, and a furo[3,2-b]pyridine core. This combination of functional groups and structural features makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C15H17BrN2O5 |
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Molecular Weight |
385.21 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]furo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H17BrN2O5/c1-5-21-13(19)10-11-9(6-8(16)7-17-11)22-12(10)18-14(20)23-15(2,3)4/h6-7H,5H2,1-4H3,(H,18,20) |
InChI Key |
BYSUCYKBPDXTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1N=CC(=C2)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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